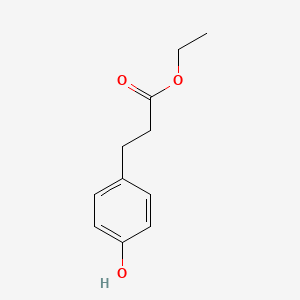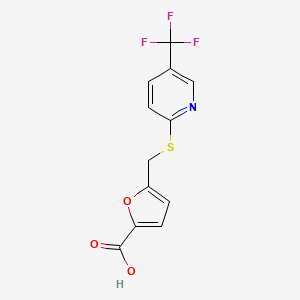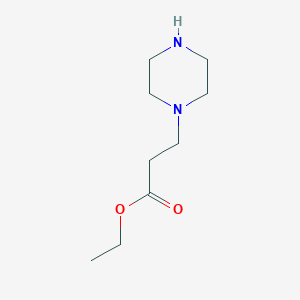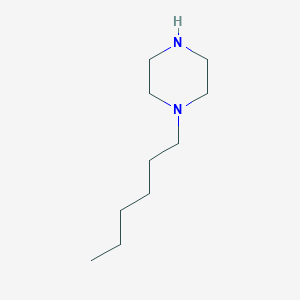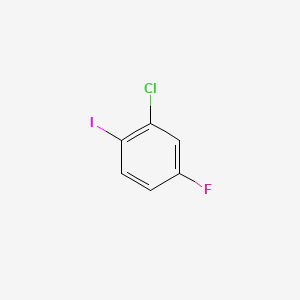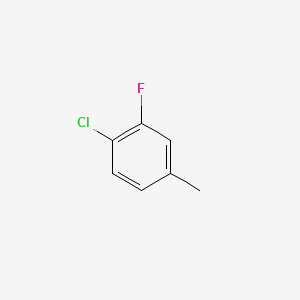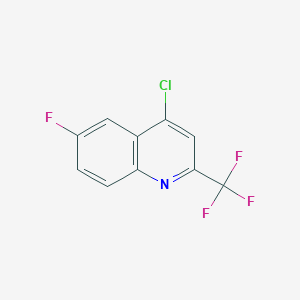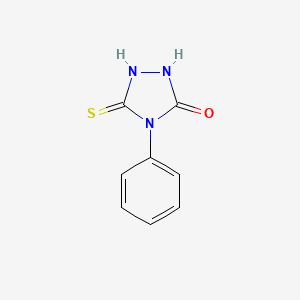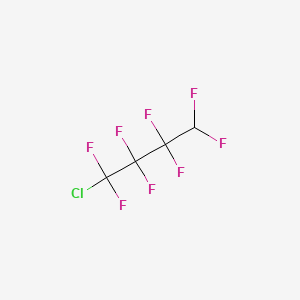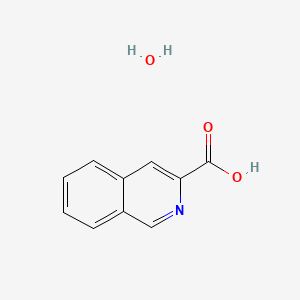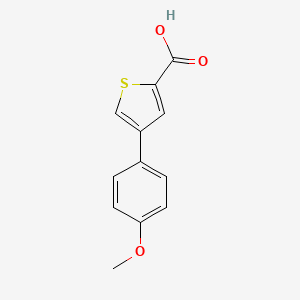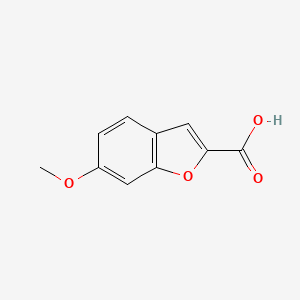
6-methoxybenzofuran-2-carboxylic Acid
Descripción general
Descripción
6-Methoxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O412. It has a molecular weight of 192.1712. It is a solid substance1 and is used for research purposes2.
Synthesis Analysis
The synthesis of 6-methoxybenzofuran-2-carboxylic acid involves several steps. One method involves the use of potassium carbonate in N,N-dimethyl-formamide at 140℃ for 4 hours2. Another method involves the use of thionyl chloride in toluene at 80℃2.
Molecular Structure Analysis
The linear structure formula of 6-methoxybenzofuran-2-carboxylic acid is C10H8O41. The InChI Key is IQELKSYGXWBQJA-UHFFFAOYSA-N2.
Chemical Reactions Analysis
The chemical reactions involving 6-methoxybenzofuran-2-carboxylic acid are complex and varied. For instance, it can react with thionyl chloride in toluene at 80℃2.
Physical And Chemical Properties Analysis
6-Methoxybenzofuran-2-carboxylic acid is a solid substance1. Its molecular weight is 192.1712, and its molecular formula is C10H8O412.
Aplicaciones Científicas De Investigación
- Specific Scientific Field : Medical Biotechnology, specifically in the treatment of osteoporosis .
- Summary of the Application : The compound 6-methoxybenzofuran-2-carboxylic Acid, also referred to as I-9, has been identified as a candidate drug for promoting bone formation and treating osteoporosis . As the global population ages, the number of patients with osteoporosis is rapidly rising, and small-molecule bone formation–promoting drugs are urgently required .
- Methods of Application or Experimental Procedures : An I-9 synthesis route was established that is suitable for future large-scale production . The administration of I-9 promoted bone formation and increased bone mass in mice with low bone mass in an aged C57 mouse model .
- Results or Outcomes : The study revealed a pathway involving the BMP2–ERK–ATF4 axis that promotes osteoblast differentiation . I-9 has shown favorable biosafety in mice and has been positioned for preclinical research in the future .
Safety And Hazards
Direcciones Futuras
The future directions for 6-methoxybenzofuran-2-carboxylic acid are not specified in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propiedades
IUPAC Name |
6-methoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQELKSYGXWBQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358835 | |
| Record name | 6-methoxybenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxybenzofuran-2-carboxylic Acid | |
CAS RN |
50551-61-6 | |
| Record name | 6-Methoxy-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methoxybenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

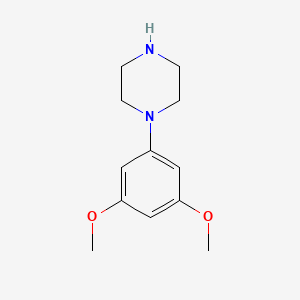
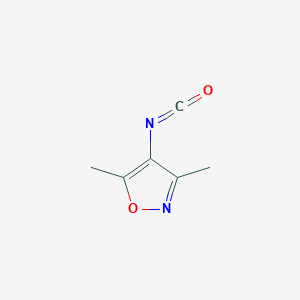
![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)
